molecular formula C14H23Cl3N4 B1421868 N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride CAS No. 1252397-72-0

N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride

Cat. No.: B1421868
CAS No.: 1252397-72-0
M. Wt: 353.7 g/mol
InChI Key: QGSOTZCTTVGKIT-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a benzodiazole ring fused with a piperidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the N-methyl group.

    Formation of the Piperidine Moiety: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling Reaction: The benzodiazole and piperidine intermediates are coupled together using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.

    Formation of the Trihydrochloride Salt: The final compound is converted into its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide
  • N-(1H-1,3-benzothiazol-2-yl)-arylamides
  • 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid

Uniqueness

N-(1H-1,3-benzodiazol-2-ylmethyl)-N-methylpiperidin-4-amine trihydrochloride is unique due to its specific combination of a benzodiazole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methylpiperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4.3ClH/c1-18(11-6-8-15-9-7-11)10-14-16-12-4-2-3-5-13(12)17-14;;;/h2-5,11,15H,6-10H2,1H3,(H,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSOTZCTTVGKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C3CCNCC3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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